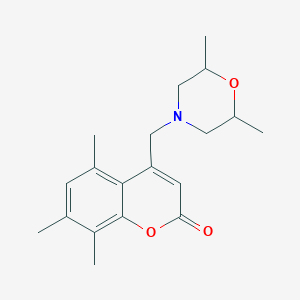
N-(4-fluorobenzyl)-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorobenzyl)-1H-indazole-3-carboxamide” is a synthetic indazole-derived cannabinoid receptor agonist . It is structurally similar to the synthetic cannabinoids JWH 018 adamantyl carboxamide and STS-135 . It is also known as AKB48 N-(4-fluorobenzyl) analog .
Synthesis Analysis
The synthesis of this compound involves acylation chemistry with readily available 4-[18F]fluorobenzyl amine .Chemical Reactions Analysis
This compound is a full agonist of the CB1 receptor . This interaction is responsible for its cardiovascular and neurological effects .科学的研究の応用
Identification and Analysis in New Psychoactive Substances
N-(4-fluorobenzyl)-1H-indazole-3-carboxamide and its derivatives have been identified in new psychoactive substances (NPS). These compounds, including AB-FUBINACA, have been detected in illegal products and are known for their high affinity for cannabinoid CB1 and CB2 receptors. The identification is based on advanced analytical techniques such as liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, high-resolution mass spectrometry, and nuclear magnetic resonance spectroscopy. These substances have emerged in the illicit drug market, replacing older generations of synthetic cannabinoids. Their pharmacological activities, particularly as CB1/CB2 receptor agonists, have been evaluated to understand their effects and potential risks (Uchiyama et al., 2012; Doi et al., 2017).
Metabolism and Detection in Human Subjects
Research focusing on the metabolism of synthetic cannabinoids like this compound has been conducted using human liver microsomes. These studies aim to understand the metabolic pathways of these substances for better detection and monitoring in human subjects. The identification of metabolites in human hepatocytes and urine using high-resolution mass spectrometry (HRMS) is critical for developing analytical methods to detect the intake of these substances in forensic and clinical toxicology (Takayama et al., 2014; Castaneto et al., 2015).
Forensic Analysis and Substance Differentiation
In forensic science, differentiating structural isomers of synthetic cannabinoids, including those related to this compound, is crucial. Techniques like electron ionization-triple quadrupole mass spectrometry have been developed to distinguish these isomers based on the abundance of specific product ions. This analytical approach aids in the accurate identification of substances in legal and forensic investigations, providing insights into the chemical structure and potential effects of these compounds (Murakami et al., 2016).
Regulatory and Legal Implications
The identification and analysis of this compound derivatives have significant regulatory and legal implications. As these substances have been found in illegal products, their detection and characterization are vital for public health and safety. Regulatory bodies have taken actions to classify some of these compounds as controlled substances, reflecting their potential for abuse and the importance of monitoring their distribution and use (Federal register, 2017).
作用機序
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
A related compound, adb-fubinaca, is known to be rapidly and extensively metabolized .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting a range of potential effects .
Action Environment
A related compound, 4-fluorobenzyl cyanide, has been shown to expedite interfacial kinetics in lithium-ion batteries, suggesting that steric hindrance and weak lewis basic centers can influence the action of fluorobenzyl compounds .
将来の方向性
生化学分析
Biochemical Properties
Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the fluorobenzyl and indazole groups in the compound .
Cellular Effects
It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of N-(4-fluorobenzyl)-1H-indazole-3-carboxamide at different dosages in animal models have not been reported. Future studies could investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-11-7-5-10(6-8-11)9-17-15(20)14-12-3-1-2-4-13(12)18-19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKYCPSFRKHSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)
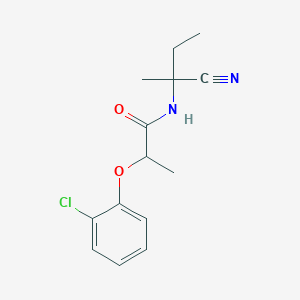
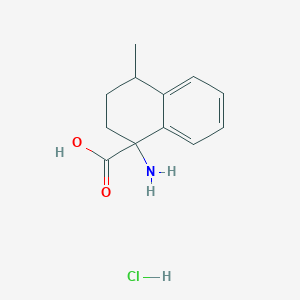
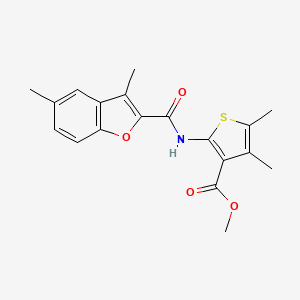
![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)
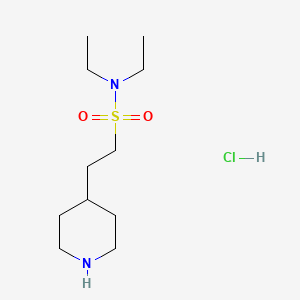

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2774241.png)
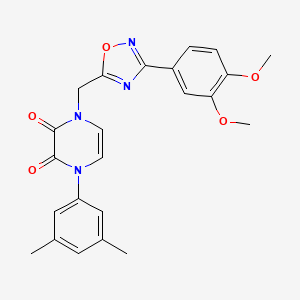
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide](/img/structure/B2774244.png)
